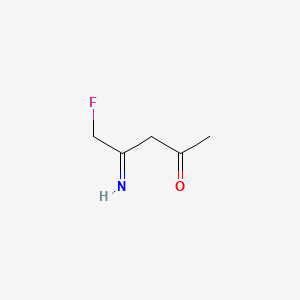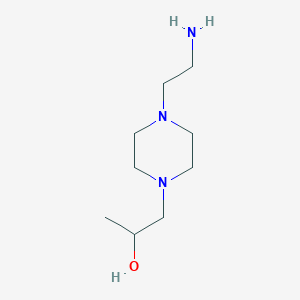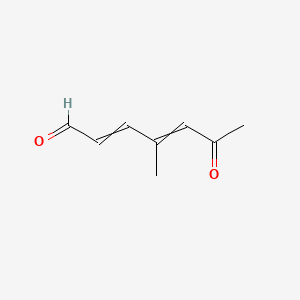
4-Methyl-6-oxohepta-2,4-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-oxohepta-2,4-dienal is a heptadienal compound characterized by the presence of an oxo group at position 6 and a methyl group at position 2. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-oxohepta-2,4-dienal typically involves the use of specific reagents and catalysts. One common method is the formylenylolefination approach, which facilitates the formation of 2,4-dienals, including this compound. Another method involves the Vilsmeier reaction of α-oxo-ketenedithioacetals, which has been employed for the novel and facile synthesis of dienals.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions with functional organozinc reagents is one such method that has been explored for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-6-oxohepta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd), platinum (Pt).
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Methyl-6-oxohepta-2,4-dienal has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of natural products like strobilurin B.
Medicine: Investigated for its potential health benefits and applications in drug synthesis.
Mecanismo De Acción
The mechanism by which 4-Methyl-6-oxohepta-2,4-dienal exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and environmental interactions. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-Methyl-6-oxohepta-2,4-dienal: Shares a similar structure but differs in the position of the methyl group.
2,4-Decadienal: Another dienal compound with similar chemical properties.
Uniqueness: 4-Methyl-6-oxohepta-2,4-dienal is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable for specialized applications in synthesis and research .
Propiedades
Fórmula molecular |
C8H10O2 |
|---|---|
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
4-methyl-6-oxohepta-2,4-dienal |
InChI |
InChI=1S/C8H10O2/c1-7(4-3-5-9)6-8(2)10/h3-6H,1-2H3 |
Clave InChI |
ZGRIMXOHJFYSJP-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


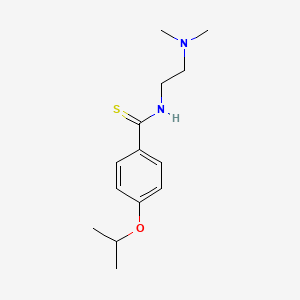
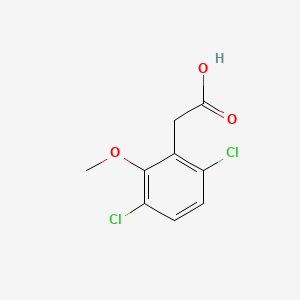
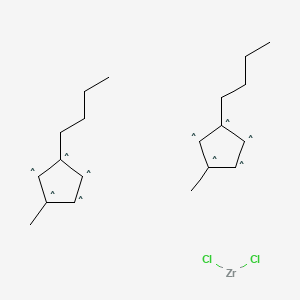
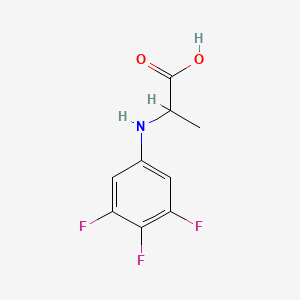

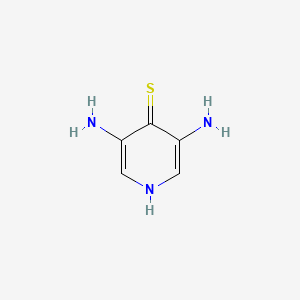

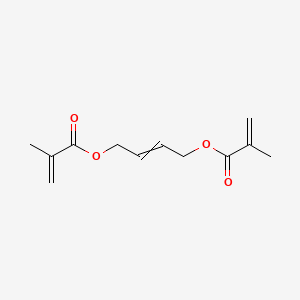
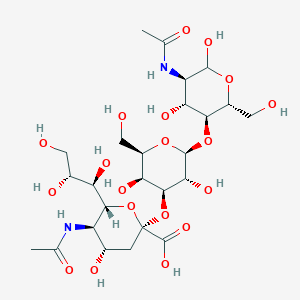
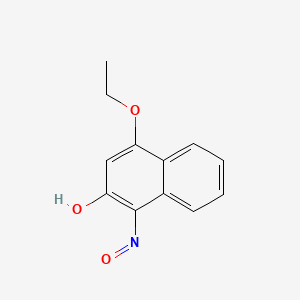

![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
